2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound. Its unique structure features a combination of pyridine, pyridazinone, and azetidine moieties, making it an interesting molecule for research in fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile often involves a multi-step reaction sequence Typically, the preparation starts with the formation of the pyridazinone ring, which is then coupled with the azetidine moiety
Industrial Production Methods: Industrial-scale production employs robust catalytic processes to ensure high yields and purity. The processes are optimized for cost-efficiency and scalability, often utilizing automated systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often targeting the pyridine rings.
Reduction: Reduction reactions may reduce the carbonitrile group to corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, modifying functional groups attached to the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Commonly used reducing agents include lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Utilizing reagents such as alkyl halides or aryl chlorides under conditions like the presence of a base or acid catalyst.
Major Products:
From Oxidation: Oxidized derivatives of the pyridine rings.
From Reduction: Amine derivatives from the reduction of carbonitrile groups.
From Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to develop new compounds with potential biological activities.
Biology: Investigated for its interaction with biological macromolecules, studying how it binds to proteins or DNA.
Medicine: Explored for its potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in materials science for the development of new polymers or as a precursor in the synthesis of complex chemicals used in agriculture or electronics.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone and pyridine moieties often play a critical role in binding to these targets, modulating biological pathways. The exact mechanism may vary depending on the specific application, but commonly involves inhibition or activation of enzymatic activity or receptor binding.
Comparison with Similar Compounds
3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl derivatives: : Share the pyridazinone moiety but lack the azetidine component.
Azetidin-1-yl derivatives: : Contain the azetidine ring but do not have the pyridazinone moiety.
Pyridine-3-carbonitrile derivatives: : Include the pyridine and carbonitrile groups but miss the azetidine and pyridazinone moieties.
Properties
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-9-15-3-2-8-22-19(15)24-11-14(12-24)13-25-18(26)6-5-17(23-25)16-4-1-7-21-10-16/h1-8,10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIHKYFDSWLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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